![molecular formula C22H21ClN2O5S2 B2874751 3-[(4-氯苯基){2-[(4-甲基苄基)氨基]-2-氧代乙基}磺酰氨基]噻吩-2-甲酸甲酯 CAS No. 941918-88-3](/img/structure/B2874751.png)

3-[(4-氯苯基){2-[(4-甲基苄基)氨基]-2-氧代乙基}磺酰氨基]噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

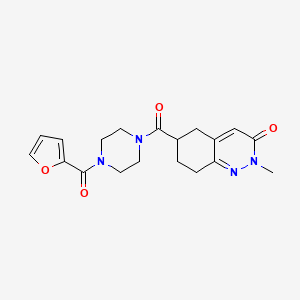

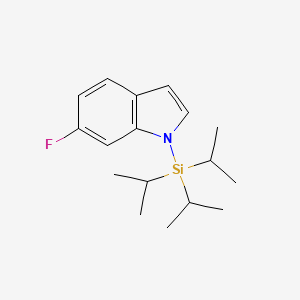

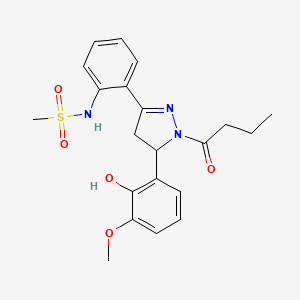

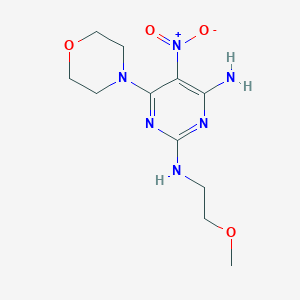

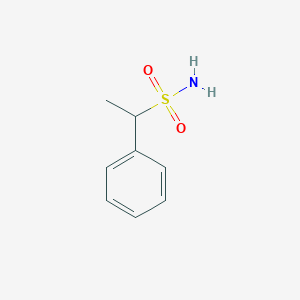

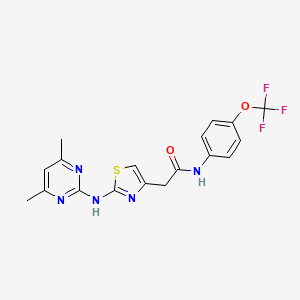

“Methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate” is a complex organic compound. It has a molecular formula of C22H21ClN2O5S2 and an average mass of 492.996 Da .

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves reactions with various nucleophiles and electrophiles . Enaminones, which are extremely stable species, are often used as valuable precursors for the preparation of various classes of organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, they can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific substituents present in the molecule. Changing the substituents at position-2 of the thiophene ring can significantly affect their biological activity .科学研究应用

合成和化学反应性与 3-[(4-氯苯基){2-[(4-甲基苄基)氨基]-2-氧代乙基}磺酰氨基]噻吩-2-甲酸甲酯 结构相关的化合物的研究通常集中在它们的合成和反应性上。例如,与 3-羟基噻吩-2-甲酸甲酯的反应导致生成硫代酮酸和 α-卤代硫代酮酸的醚,证明了噻吩衍生物在合成具有潜在生物活性的复杂有机分子中的多功能性 (Corral & Lissavetzky, 1984)。

在材料科学和染料中的潜力研究还深入探讨了噻吩衍生物在材料科学中的应用,例如合成和表征带有寡(乙二醇)间隔基和冠醚的新型聚噻吩。这些化合物表现出有趣的溶剂变色和热变色行为,使其在智能材料和传感器开发中具有潜在的用处 (Almeida 等人,2009)。此外,为聚酯纤维开发具有噻吩部分的新型杂环分散染料表明噻吩衍生物在纺织应用中的相关性,在聚酯织物上提供良好的匀染性和牢度 (Iyun 等人,2015)。

生物降解研究假单胞菌菌株对噻吩化合物(例如二甲基苯并噻吩)的生物降解提供了对含噻吩污染物的环境归宿和潜在生物修复策略的见解。这项研究重点介绍了石油中含硫杂环的微生物降解途径,有助于我们了解环境科学和污染控制 (Kropp 等人,1996)。

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally similar to other indole derivatives , which have been found to bind with high affinity to multiple receptors . .

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets in a similar manner . Indole derivatives are known to bind to their targets and initiate a series of biochemical reactions .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given its structural similarity to other indole derivatives, it may have a broad spectrum of biological activities .

属性

IUPAC Name |

methyl 3-[(4-chlorophenyl)-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5S2/c1-15-3-5-16(6-4-15)13-24-20(26)14-25(18-9-7-17(23)8-10-18)32(28,29)19-11-12-31-21(19)22(27)30-2/h3-12H,13-14H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBARSFHOMTGPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2874675.png)

![N-[4-(methylthio)benzyl]pyridin-2-amine](/img/structure/B2874679.png)

![7-(Furan-2-yl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2874684.png)

![Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate](/img/structure/B2874685.png)

![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2874686.png)